Aluminum lactate is a chemical compound that consists of aluminum and lactic acid, with the molecular formula and a molecular weight of 294.19 g/mol. It is classified as a salt of aluminum and lactic acid, specifically categorized under carboxylic acid salts, which are ionic derivatives of carboxylic acids. The compound is primarily recognized for its applications in various industrial and scientific fields, including cosmetics and pharmaceuticals.
Aluminum lactate can be synthesized through the reaction of aluminum salts with lactic acid or by precipitating barium lactate with aluminum sulfate. This synthesis method highlights its derivation from readily available chemical precursors.
Aluminum lactate can be synthesized using several methods, including:
In an industrial setting, the synthesis involves:
The molecular structure of aluminum lactate features three lactic acid molecules coordinated to a central aluminum ion. The structural representation can be illustrated as follows:
Aluminum lactate primarily undergoes hydrolysis and complexation reactions:
Aluminum lactate acts primarily as an astringent. The mechanism involves:
The pharmacokinetics indicate that aluminum lactate appears as a white powder that is soluble in water, facilitating its application in various formulations.
Aluminum lactate finds use in several scientific and industrial applications:
The industrial production of aluminum lactate (Al(C₃H₅O₃)₃) has evolved significantly since its first synthesis in the 19th century. Early methods relied on double decomposition reactions, such as precipitating aluminum sulfate with barium lactate, yielding crude products requiring extensive purification [6] [8]. By the mid-20th century, techniques shifted toward direct reactions between metallic aluminum and lactic acid, circumventing intermediate salts. However, initial attempts faced kinetic limitations due to aluminum’s passive oxide layer, which impeded reactivity. The 1980s patent literature introduced mineral acid catalysts (e.g., H₂SO₄, HCl) to accelerate these reactions, enabling higher yields (>90%) and purity [8]. This period also saw the replacement of hazardous reagents like aluminum amalgam with safer, scalable approaches, setting the foundation for modern electrochemical and catalytic methods.
Direct synthesis remains the dominant industrial method, leveraging catalytic enhancements to overcome inherent kinetic barriers. Mineral acids (H₂SO₄, HCl, HNO₃) or their aluminum salts (e.g., AlCl₃) act as catalysts by disrupting aluminum’s protective oxide layer, facilitating proton-assisted oxidation:
2Al + 6CH₃CH(OH)COOH → 2Al(CH₃CH(OH)COO)₃ + 3H₂
Key parameters include:
Table 1: Catalytic Efficiency in Aluminum Lactate Synthesis
Catalyst | Reaction Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
H₂SO₄ (0.3 M) | 105 | 4.5 | 95 | 98.2 |
HCl (0.4 M) | 100 | 5.0 | 92 | 97.5 |
AlCl₃ (0.2 M) | 102 | 6.0 | 90 | 96.8 |
None | 105 | 72 | <50 | 85.0 |
Post-reaction, the mixture yields an aqueous aluminum lactate solution. Catalyst recovery is achieved by selective crystallization: Cooling the solution precipitates aluminum lactate, while residual catalysts remain in the mother liquor for reuse [8] [10].
Aluminum lactate’s chelating properties make it a premier precursor for sol-gel-derived ceramics and glasses. In aqueous solutions, it forms pH-dependent octahedral complexes:
Table 2: Aluminum Lactate Species Distribution by pH
pH Range | Dominant Species | Gelation Potential | Application Relevance |
---|---|---|---|
2.5–3.5 | [Al(H₂O)₆]³⁺ | Low | Limited use |
3.5–6.0 | [Al(lact)₃] | High | Optimal for homogeneous gels |
6.0–8.0 | [Al(lact)₂(H₂O)₂]⁺ | Medium | Controlled condensation |
8.0–10.0 | [Al(lact)(H₂O)₄]²⁺ | Medium | Refractory binders |
>10.0 | [Al(OH)₄]⁻ | Low | Not suitable |
The sol-gel process involves:
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